molecular formula C19H18N4O B3842991 N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine

Cat. No.: B3842991
M. Wt: 318.4 g/mol
InChI Key: PIFFYKJXARZYIB-DEDYPNTBSA-N
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Description

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylideneamino group, and a phenylpyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine typically involves the condensation of 2-methoxybenzaldehyde with 2-methyl-6-phenylpyrimidin-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis or microwave-assisted synthesis to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as acids, bases, or transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group, a methylideneamino group, and a phenylpyrimidine core sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methyl-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-21-17(15-8-4-3-5-9-15)12-19(22-14)23-20-13-16-10-6-7-11-18(16)24-2/h3-13H,1-2H3,(H,21,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFFYKJXARZYIB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NN=CC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N/N=C/C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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